2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester
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Overview
Description
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrido-thiazine core, a benzoyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester typically involves multi-step reactions. One common method includes the reductive cyclization of precursor compounds using stannous chloride dihydrate as a reducing agent . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the synthesis process to achieve the desired structural configuration.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired outcome but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, ethyl ester
- 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester
Uniqueness
The uniqueness of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-2-imino-7-methyl-4-oxo-, methyl ester lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
109493-45-0 |
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Molecular Formula |
C17H13N3O4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-benzoyl-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C17H13N3O4S/c1-9-8-11(16(23)24-2)12-13(19-9)25-17(18)20(15(12)22)14(21)10-6-4-3-5-7-10/h3-8,18H,1-2H3 |
InChI Key |
NVKUTTODJRFHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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